Ethyl 2-methyl-2H-indazole-6-carboxylate is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound features a bicyclic structure that includes a pyrazole ring fused with a benzene ring, characterized by a carboxylate functional group at the 6-position and an ethyl ester moiety. The compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Ethyl 2-methyl-2H-indazole-6-carboxylate can be synthesized through various chemical pathways, often involving the manipulation of simpler indazole derivatives. The compound is studied in academic and industrial settings for its pharmacological properties and is available through chemical suppliers for research purposes.
The synthesis of ethyl 2-methyl-2H-indazole-6-carboxylate typically involves several key steps:
Ethyl 2-methyl-2H-indazole-6-carboxylate features a fused bicyclic structure with specific substituents that influence its chemical behavior:
| Property | Value |
|---|---|
| Molecular Formula | C11H11N2O2 |
| Molecular Weight | 222.22 g/mol |
| InChI Key | GNLSZXWPWOEJFL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=NN=C1C(=C)F |
Ethyl 2-methyl-2H-indazole-6-carboxylate can undergo various chemical transformations, including:
Common reagents and conditions include:
The mechanism of action for ethyl 2-methyl-2H-indazole-6-carboxylate primarily involves its interaction with biological targets, which may include enzymes or receptors involved in various metabolic pathways. The indazole core is known for its ability to modulate biological activities through:
Ethyl 2-methyl-2H-indazole-6-carboxylate exhibits typical properties associated with organic compounds, including:
The compound is characterized by:
Ethyl 2-methyl-2H-indazole-6-carboxylate has several important applications in scientific research:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8